![molecular formula C11H8ClN3O B2948185 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole CAS No. 843621-80-7](/img/structure/B2948185.png)
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole
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Description
“4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C11H8ClN3O . It has an average mass of 233.654 Da and a monoisotopic mass of 233.035583 Da . This compound is used in various scientific research studies due to its unique properties. It finds applications in drug development, organic synthesis, and molecular biology, making it an indispensable tool for advancing scientific knowledge.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, sugar-modified pyrimido[4,5-b]indole nucleosides were synthesized by glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions . Another study reported a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions .Molecular Structure Analysis
The molecular structure of “4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole” consists of a pyrimido[5,4-b]indole core with a chlorine atom at the 4-position and a methoxy group at the 9-position . The fused chlorobenzene ring in the nucleobase binding site could have even increased cation–π stacking with Arg158 .Scientific Research Applications
Drug Development
The compound is used in the development of drugs due to its unique properties. For instance, the 9H-pyrimido[4,5-b]indole motif has important applications in many fields, such as anti-inflammatory, antimicrobial, antimalarial agents and cytotoxic inhibitors .
Construction of Indoles
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis of Alkaloids
The compound is used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Transition-Metal-Free Conditions
A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde and ammonium iodide as the raw materials under transition-metal-free conditions .
properties
IUPAC Name |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSGDAPZUDANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole |
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